Unique GLI1-DNA Complex Disruption: Physalin H vs. Physalin G
Physalin H uniquely disrupts GLI1 binding to its DNA-binding domain in an electrophoretic mobility shift assay (EMSA), whereas the structurally related weak Hh inhibitor Physalin G does not exhibit this activity [1]. This represents a qualitative mechanistic distinction, not merely a potency difference.
| Evidence Dimension | GLI1-DNA complex disruption (EMSA) |
|---|---|
| Target Compound Data | Disruption observed (active) |
| Comparator Or Baseline | Physalin G: No disruption observed (inactive) |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | EMSA assay using GLI1 protein and consensus DNA sequence |
Why This Matters
This direct comparison establishes that Physalin H acts via a distinct molecular mechanism (targeting GLI1-DNA interaction) that is not shared by all physalins, making it the essential choice for studies focused on downstream GLI1-DNA complex inhibition.
- [1] Arai MA, Uchida K, Sadhu SK, Ahmed F, Ishibashi M. Physalin H from Solanum nigrum as an Hh signaling inhibitor blocks GLI1-DNA-complex formation. Beilstein J Org Chem. 2014;10:134-140. View Source
